

The Initial Proposed Structure of Lancifodilactone C: A Technical Overview

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Compound of Interest

Compound Name: Lancifodilactone C

Cat. No.: B15595979

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This technical guide provides a detailed examination of the initially proposed structure of **Lancifodilactone C**, a tricyclic triterpenoid isolated from the stems and roots of *Kadsura lancilimba*. The compound garnered significant interest due to its reported anti-HIV activity. Subsequent total synthesis efforts, however, revealed that the initially assigned structure was incorrect, leading to a structural revision. This document focuses exclusively on the originally proposed structure, the spectroscopic data that led to its proposal, and the initial biological findings.

Initially Proposed Chemical Structure

Lancifodilactone C was first isolated and characterized as a novel triterpenoid.^[1] The initial structure was determined primarily through extensive nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analyses.^[1] The proposed structure featured a unique tricyclic skeleton composed of a trans-dimethylbicyclo[4.3.0]nonane core linked to a 7-isopropylencyclohepta-1,3,5-triene moiety.^{[1][2]} This latter feature, a seven-membered ring with all sp² hybridized carbons, was particularly noteworthy as it was previously unobserved in other triterpenoids.^[1]

Spectroscopic Data for the Initially Proposed Structure

The elucidation of the proposed structure of **Lancifodilactone C** was based on the following spectroscopic data obtained from the natural isolate.

High-Resolution Mass Spectrometry (HRMS)

The molecular formula was established through HRMS, which provided the basis for determining the degree of unsaturation and the elemental composition.

Parameter	Observed Value
Molecular Formula	C ₂₅ H ₂₈ O ₄
High-Resolution MS	m/z [M+Na] ⁺ 415.1880

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data that were used to assemble the initially proposed structure of **Lancifodilactone C**. The assignments are based on 2D NMR experiments including COSY, HETCOR, and NOESY.[\[1\]](#)

Table 1: ¹H NMR Data (CDCl₃, 500 MHz) for the Initially Proposed Structure of **Lancifodilactone C**

Position	δ H (ppm)	Multiplicity	J (Hz)
1	2.15	m	12.0
2	1.80, 1.60	m, m	
3	1.55, 1.40	m, m	
4	1.95	m	
5	1.70	m	
6	2.30	d	9.5
7	1.25	s	
8	1.05	s	
1'	6.20	d	
2'	6.35	t	
3'	6.45	t	11.5, 5.0
4'	6.30	d	
5'	5.20	s	
6'	5.10	s	
7'	1.90	s	
8'	1.90	s	m, m
9'	4.50	dd	
10'	2.60, 2.50	m, m	
12'	5.95	s	
13'	1.85	s	

Table 2: ^{13}C NMR Data (CDCl_3 , 125 MHz) for the Initially Proposed Structure of **Lancifodilactone C**

Position	δC (ppm)
1	40.2
2	18.5
3	42.1
4	33.5
5	55.1
6	45.3
7	33.8
8	21.8
9	15.2
1'	125.4
2'	128.7
3'	129.1
4'	126.3
5'	140.1
6'	118.2
7'	135.5
8'	20.8
9'	20.8
10'	70.1
11'	38.2
12'	170.5
13'	125.8
14'	138.2

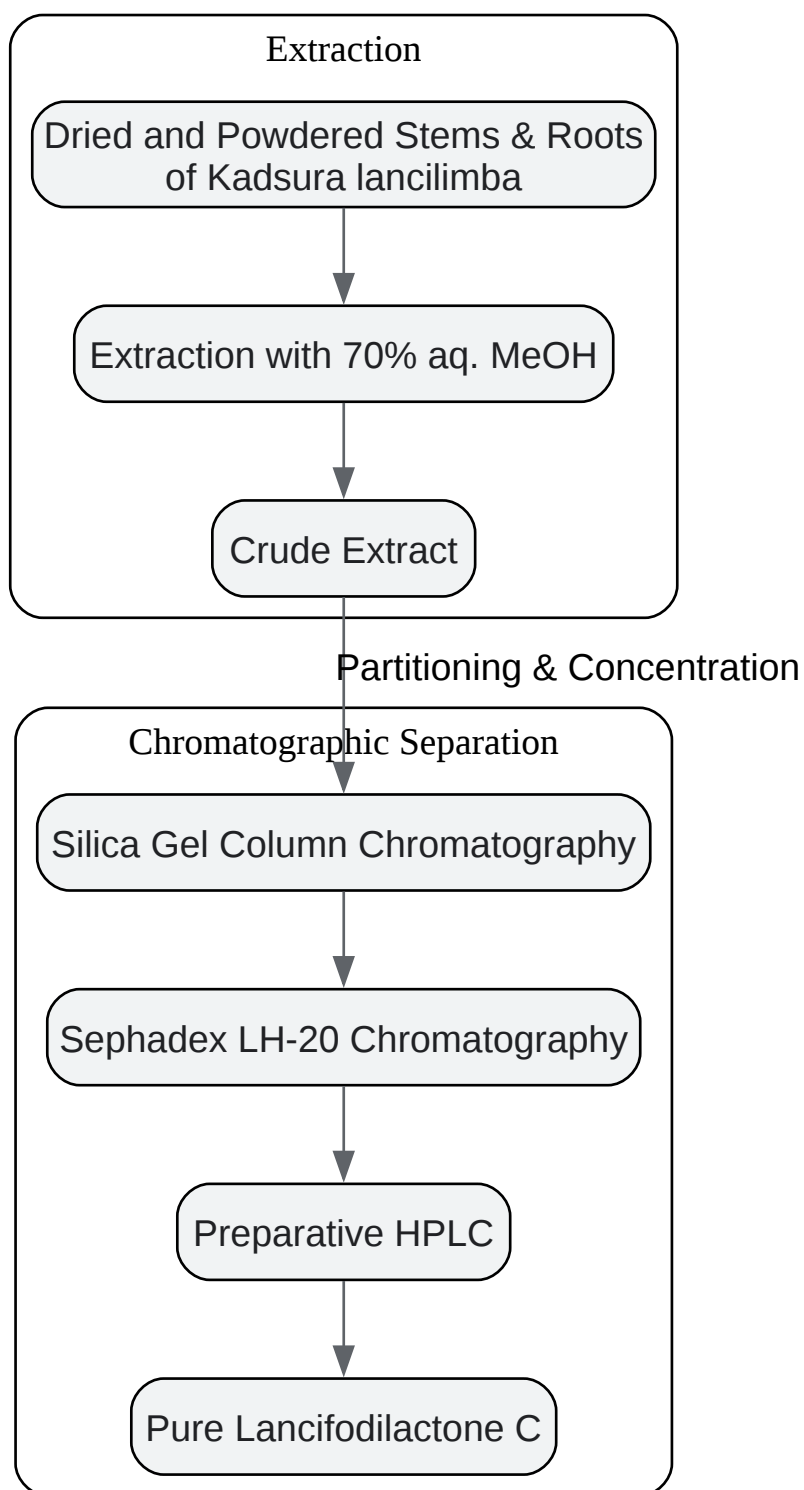
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20.1

Experimental Protocols

Isolation of Lancifodilactone C

The compound was isolated from the air-dried and powdered stems and roots of *Kadsura lancia*. The general workflow for isolation involved extraction with an organic solvent, followed by chromatographic separation techniques to yield the pure compound.



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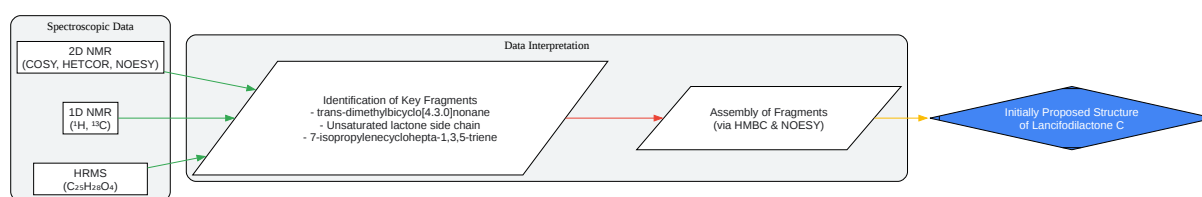
Figure 1: General workflow for the isolation of **Lancifodilactone C**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H NMR, ^{13}C NMR, COSY, HETCOR, and NOESY spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3), and chemical shifts were reported in ppm relative to tetramethylsilane (TMS).
- Mass Spectrometry: High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI).

Logic of Initial Structure Elucidation

The initially proposed structure was pieced together by interpreting the correlations observed in the 2D NMR spectra. The COSY spectrum revealed proton-proton coupling networks, while the HETCOR (now more commonly referred to as HSQC) spectrum correlated protons to their directly attached carbons. The NOESY spectrum was critical for determining the relative stereochemistry by identifying protons that are close in space.



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Figure 2: Logical flow from spectroscopic data to the proposed structure.

Initial Biological Activity

The primary biological activity reported for the natural isolate of **Lancifodilactone C**, which was believed to possess the initially proposed structure, was its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV).

Table 3: Anti-HIV Activity of **Lancifodilactone C**

Assay	Cell Line	EC ₅₀ (µg/mL)	Cytotoxicity (CC ₅₀) (µg/mL)
Anti-HIV Replication	H9 lymphocytes	1.4	> 100

The compound showed a half-maximum effective concentration (EC₅₀) of 1.4 µg/mL against HIV replication in H9 lymphocytes, with no significant cytotoxicity observed even at a concentration of 100 µg/mL.^[1]

Conclusion and Structural Revision

While the spectroscopic data provided a compelling case for the initially proposed structure of **Lancifodilactone C**, the ultimate confirmation of a natural product's structure lies in its total synthesis. The synthesis of the proposed structure was achieved, but the NMR spectrum of the synthetic compound did not match the data from the natural isolate.^[1] This discrepancy led to a reinvestigation and ultimately a revision of the structure.^[1] This case serves as a valuable reminder of the complexities of natural product characterization and the pivotal role of synthetic chemistry in verifying proposed structures.

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References

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- 2. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]

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